molecular formula C21H22N4O3 B2714210 (2Z)-2-[(4-carbamoylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide CAS No. 313668-80-3

(2Z)-2-[(4-carbamoylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide

Cat. No.: B2714210
CAS No.: 313668-80-3
M. Wt: 378.432
InChI Key: WBRDSNHXAHTZBW-FLFQWRMESA-N
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Description

(2Z)-2-[(4-Carbamoylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide is a chromene-based heterocyclic compound featuring a 2H-chromene core substituted with a diethylamino group at position 7, an imino-linked 4-carbamoylphenyl moiety at position 2, and a carboxamide group at position 3. Chromenes are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including antimicrobial, antitumor, and fluorescent properties .

Synthetic routes for analogous chromene derivatives involve condensation reactions of substituted aldehydes with active methylene compounds (e.g., malonates) under reflux conditions, followed by functionalization via coupling or acylation .

Properties

IUPAC Name

2-(4-carbamoylphenyl)imino-7-(diethylamino)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-3-25(4-2)16-10-7-14-11-17(20(23)27)21(28-18(14)12-16)24-15-8-5-13(6-9-15)19(22)26/h5-12H,3-4H2,1-2H3,(H2,22,26)(H2,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRDSNHXAHTZBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=NC3=CC=C(C=C3)C(=O)N)O2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-carbamoylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide typically involves multiple steps. One common method includes the reaction of 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde with 4-aminobenzamide under specific conditions. The reaction is usually carried out in an ethanol solution at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry principles, such as the use of recyclable catalysts and green solvents, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-carbamoylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions often involve reagents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the chromene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound's structure includes a chromene backbone with a diethylamino group and a carbamoylphenyl substituent. This unique configuration contributes to its biological activity and photophysical properties. The molecular formula is C21H23N3O2C_{21}H_{23}N_3O_2, with a molecular weight of approximately 365.43 g/mol.

Biological Applications

  • Anticancer Activity
    • Several studies have indicated that chromene derivatives exhibit significant anticancer properties. (2Z)-2-[(4-carbamoylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. The mechanism involves apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .
  • Antimicrobial Properties
    • The compound has shown promising antimicrobial activity against a range of pathogens, including bacteria and fungi. Its efficacy can be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
  • Anti-inflammatory Effects
    • Research indicates that this compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by excessive inflammation. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines .

Fluorescence Applications

The diethylamino group enhances the fluorescent properties of the compound, making it suitable for various analytical applications:

  • Fluorescent Probes
    • The compound can be utilized as a fluorescent probe in biological imaging techniques. Its fluorescence allows for the visualization of cellular processes, aiding in the study of cellular dynamics and interactions at the molecular level .
  • Sensing Applications
    • Due to its sensitivity to environmental changes, this compound can be employed in sensing applications, including detecting specific biomolecules or changes in pH levels .

Case Studies and Research Findings

StudyApplicationFindings
Bhat et al. (2006)Antitumor ActivityDemonstrated significant growth inhibition in cancer cell lines with IC50 values indicating potent activity .
PMC3569796Antimicrobial ActivityShowed effectiveness against several bacterial strains, suggesting potential as an antimicrobial agent .
ResearchGate StudyFluorescent ProbesValidated the use of the compound as a fluorescent probe for real-time cellular imaging .

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-carbamoylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound’s structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The target compound shares structural homology with several chromene derivatives, differing primarily in substituents and their positions:

Methyl 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylate Key differences: Replaces the imino-carbamoylphenyl group with a 2-oxo moiety and a methyl ester at position 3. The 2-oxo group may decrease planarity, affecting π-π stacking interactions .

7-(Diethylamino)-2-oxo-2H-chromene-3-carbaldehyde O-(4-(tert-Butyl)benzoyl) Oxime (OXE-I) Key differences: Features an oxime-linked 4-(tert-butyl)benzoyl group instead of the imino-carbamoylphenyl substituent. Impact: The bulky tert-butyl group enhances lipophilicity (logP ~4.5), whereas the carbamoylphenyl group in the target compound may improve aqueous solubility due to hydrogen-bonding .

5,7-Dihydroxy-4-propyl-2H-chromen-2-one Derivatives Key differences: Contains hydroxyl and propyl groups instead of diethylamino and carboxamide functionalities. Impact: Hydroxyl groups confer antioxidant activity but reduce metabolic stability compared to the diethylamino-carboxamide system .

Physicochemical Properties

Property Target Compound Methyl 7-(Diethylamino)-2-oxo-chromene-3-carboxylate OXE-I 5,7-Dihydroxy-4-propyl-2H-chromen-2-one
Molecular Weight 351.44 g/mol 275.30 g/mol 420.51 g/mol 220.23 g/mol
Key Functional Groups Carboxamide, Imino, Diethylamino Ester, Oxo, Diethylamino Oxime, tert-Butylbenzoyl Hydroxyl, Propyl
Lipophilicity (log k) Estimated ~2.8* Not reported ~4.5 (calculated) ~1.9 (HPLC-derived)
Synthetic Yield Not reported 84% 64% 70–85%

*Estimated via fragment-based calculations using substituent contributions.

Research Findings and Limitations

Solubility vs. Bioavailability : While the carboxamide group improves solubility, its hydrogen-bonding capacity may reduce membrane permeability, necessitating formulation optimization .

Biological Data Gaps : Direct activity data for the target compound are absent in the provided evidence; predictions are based on structural analogs.

Biological Activity

The compound (2Z)-2-[(4-carbamoylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide is a derivative of chromene, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, molecular interactions, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound features a chromene ring system substituted with a diethylamino group and a carbamoylphenyl moiety. The presence of these functional groups contributes to its biological activities, particularly in the context of cancer treatment.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various chromene derivatives, including the compound . Research indicates that chromene derivatives can induce apoptosis in cancer cells through several mechanisms, including:

  • Mitochondrial Dysfunction : The compound has been shown to disrupt mitochondrial membrane potential (MMP), leading to increased reactive oxygen species (iROS) production and subsequent DNA damage in cancer cells .
  • Cell Viability Reduction : In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including colorectal cancer cells (LoVo), with IC50 values comparable to established chemotherapeutics like doxorubicin .

Case Study: Anticancer Mechanisms

A study focused on a related coumarin derivative demonstrated that it inhibited cell proliferation and induced apoptosis by:

  • Reducing MMP
  • Increasing iROS levels
  • Triggering DNA damage responses .

Molecular Docking Studies

Molecular docking studies have revealed that this compound exhibits strong binding affinity to key proteins involved in cancer pathways, such as p53. This interaction suggests that the compound may act as a modulator of p53 activity, which is critical for regulating cell cycle and apoptosis .

Additional Biological Activities

Beyond its anticancer effects, coumarin derivatives are known for other biological activities:

  • Antioxidant Properties : The compound has shown potential in scavenging free radicals, which is crucial for reducing oxidative stress in cells .
  • Antibacterial Activity : Some derivatives exhibit moderate antibacterial effects against various pathogens, indicating a broader therapeutic potential beyond oncology .

Summary of Biological Activities

Activity Mechanism/Effect Reference
AnticancerInduces apoptosis via mitochondrial dysfunction
CytotoxicityReduces viability in cancer cell lines
AntioxidantScavenges free radicals
AntibacterialModerate activity against certain bacteria

Q & A

Q. What are the established synthetic routes for (2Z)-2-[(4-carbamoylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide?

The synthesis involves three key steps:

  • Step 1 : Cyclization of 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate using piperidine to yield 7-(diethylamino)-2H-chromen-2-one .
  • Step 2 : Vilsmeier-Haack formylation with POCl₃ and DMF to introduce the aldehyde group at position 3, producing 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde .
  • Step 3 : Condensation with 4-carbamoylaniline in anhydrous dichloromethane (DCM) using triethylamine (Et₃N) to form the imino linkage. Purification via recrystallization (e.g., Et₂O) yields the target compound .
StepKey Reagents/ConditionsIntermediateYield (%)
1Diethyl malonate, piperidine7-(diethylamino)-2H-chromen-2-one65–70
2POCl₃, DMF, 0–5°C3-carbaldehyde derivative50–60
34-carbamoylaniline, Et₃N, DCM, RTFinal compound60–64

Q. How is the structural configuration (Z/E isomerism) confirmed experimentally?

The Z-configuration of the imino group is confirmed via:

  • 1H NMR : A singlet at δ ~8.76 ppm corresponds to the imino proton, with no coupling to the chromene proton, indicating restricted rotation due to steric hindrance .
  • NOESY : Correlations between the chromene proton (δ ~6.64 ppm) and the carbamoylphenyl aromatic protons confirm spatial proximity .
  • X-ray crystallography (if applicable): Resolves bond angles and planarity of the chromene-imino system .

Q. What spectroscopic markers distinguish this compound from its structural analogs?

Key spectral features include:

  • 1H NMR :
  • δ 3.46 ppm (q, 4H, N-CH₂ of diethylamino).
  • δ 1.24 ppm (t, 6H, CH₃ of diethylamino).
  • δ 8.05–7.37 ppm (aromatic protons from carbamoylphenyl and chromene rings) .
    • HRMS : Exact mass matching (e.g., observed 420.2046 vs. calculated 420.2049 for analogous oxime derivatives) .

Advanced Research Questions

Q. How can researchers optimize the condensation step to minimize byproduct formation?

  • Stoichiometry : Use a 1.5:1 molar ratio of 4-carbamoylaniline to aldehyde intermediate to drive the reaction to completion .
  • Solvent System : Anhydrous DCM with Et₃N (as both base and catalyst) under N₂ atmosphere prevents hydrolysis .
  • Reaction Monitoring : TLC (silica gel, ethyl acetate/hexane 3:7) tracks progress. Purification via flash chromatography (SiO₂, gradient elution) isolates the Z-isomer .

Q. What computational methods predict the tautomeric behavior of the imino group?

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to evaluate energy differences between Z and E isomers.
  • NMR Chemical Shift Prediction : Tools like ACD/Labs or Gaussian-NMR correlate calculated shifts with experimental data to confirm tautomer dominance .

Q. How do electron-donating substituents (e.g., diethylamino) affect photophysical properties?

  • UV-Vis : The diethylamino group induces a bathochromic shift (~450 nm) due to extended conjugation.
  • Fluorescence : Strong emission at ~520 nm (quantum yield Φ ~0.8) makes it suitable for bioimaging. Solvatochromic studies in DMSO vs. water reveal polarity-dependent Stokes shifts .

Q. What strategies resolve spectral contradictions in crowded aromatic regions?

  • 2D NMR : HSQC and HMBC map correlations between protons and carbons (e.g., δ 157.79 ppm for C=O in 13C NMR) .
  • Deuteration : Exchangeable protons (e.g., NH₂ in carbamoyl) are identified via D₂O shake .

Biological and Mechanistic Questions

Q. What biological activities are hypothesized based on structural analogs?

  • Anticancer Potential : Analogous chromene derivatives inhibit topoisomerase I/II (IC₅₀ ~2–5 µM) .
  • Antimicrobial Activity : Testing against Gram-negative bacteria (e.g., E. coli) via MIC assays is recommended .

Q. How can the carboxamide group be functionalized for targeted drug delivery?

  • NHS Ester Derivatization : React with N-hydroxysuccinimide (NHS) in DMF to form an active ester for bioconjugation (e.g., antibody-drug conjugates) .
  • Click Chemistry : Introduce azide/alkyne handles via Sonogashira coupling for bioorthogonal labeling .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for the formylation step?

  • Controlled Reagent Purity : Use freshly distilled DMF and POCl₃ to avoid side reactions.
  • Temperature Gradients : Maintain 0–5°C during formylation to suppress over-oxidation .
  • Alternative Methods : Microwave-assisted synthesis (100°C, 10 min) improves yield to ~75% .

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